molecular formula C7H10N4 B6270696 {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine CAS No. 299441-29-5

{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine

Cat. No.: B6270696
CAS No.: 299441-29-5
M. Wt: 150.18 g/mol
InChI Key: AOGJNYYOBSGSRA-UHFFFAOYSA-N
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Description

{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine is a heterocyclic compound that features a bicyclic structure composed of a cyclopentane ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine typically involves the reaction of cyclopentane derivatives with pyrimidine precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable cyclopentane precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

299441-29-5

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylhydrazine

InChI

InChI=1S/C7H10N4/c8-11-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3,8H2,(H,9,10,11)

InChI Key

AOGJNYYOBSGSRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2NN

Purity

95

Origin of Product

United States

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